![molecular formula C20H19NO B8580588 5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine](/img/structure/B8580588.png)
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused furo-pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound shares a similar fused ring system but contains a sulfur atom instead of an oxygen atom.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another similar compound with a thiazole ring fused to the pyridine core.
Uniqueness
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H19NO |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine |
InChI |
InChI=1S/C20H19NO/c1-3-7-16(8-4-1)14-21-12-11-19-18(15-21)13-20(22-19)17-9-5-2-6-10-17/h1-10,13H,11-12,14-15H2 |
Clave InChI |
KYTHWIXFQVMEPX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1OC(=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
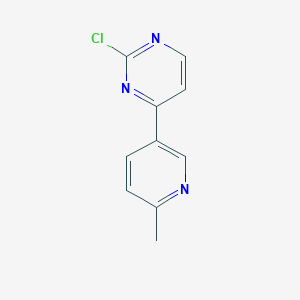
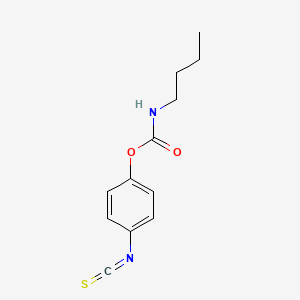
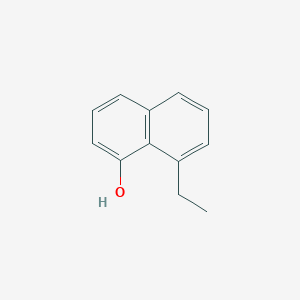
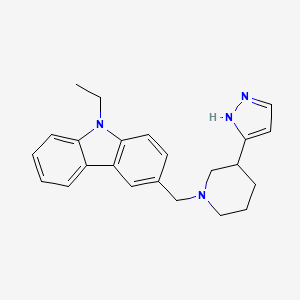
![(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B8580525.png)
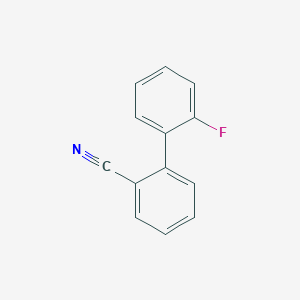


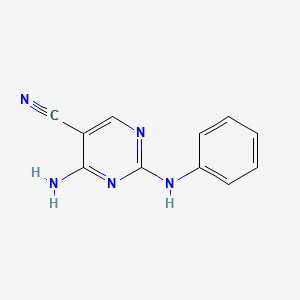

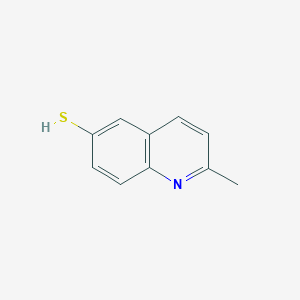
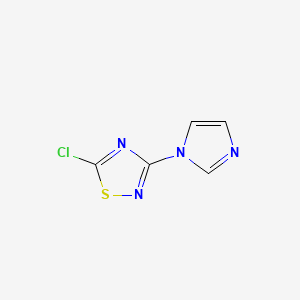

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(methoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8580606.png)
